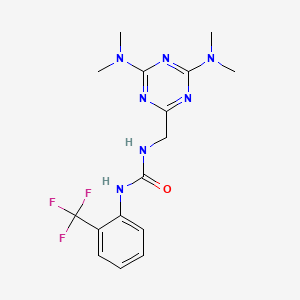

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N7O/c1-25(2)13-22-12(23-14(24-13)26(3)4)9-20-15(27)21-11-8-6-5-7-10(11)16(17,18)19/h5-8H,9H2,1-4H3,(H2,20,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRXINRKPBHTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazine ring substituted with dimethylamino groups and a urea linkage with a trifluoromethyl-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 402.43 g/mol .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the triazine core has been associated with the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which play a crucial role in tumor growth and angiogenesis. A related compound, NVP-BGJ398, demonstrated significant antitumor activity in bladder cancer xenografts by targeting FGFR3 . This suggests that 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea may also possess similar anticancer potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The dimethylamino groups enhance its solubility and reactivity, allowing it to bind effectively to specific enzymes and receptors. This interaction can lead to the modulation of enzymatic pathways, potentially resulting in either inhibition or activation of biological processes.

In Vitro Studies

In vitro studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature. For example, the presence of a trifluoromethyl group can significantly increase the potency of inhibitors against various enzymes involved in cancer progression .

In Vivo Evaluations

Animal studies are necessary to confirm the in vivo efficacy of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. Preliminary results from related compounds indicate promising outcomes in tumor models, suggesting that this compound could be a candidate for further development as an anticancer agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₈O₃S |

| Molecular Weight | 402.43 g/mol |

| CAS Number | 316359-12-3 |

| Chemical Structure | Chemical Structure |

Wissenschaftliche Forschungsanwendungen

Overview

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea serves as a significant building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Synthesis of Novel Compounds : The compound can be used as a precursor for synthesizing more complex molecules.

- Reagent in Organic Transformations : It acts as a reagent in reactions such as nucleophilic substitutions and coupling reactions.

Biology

The biological activities of this compound have been the subject of extensive research:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For example, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli.

| Pathogen | Efficacy |

|---|---|

| Staphylococcus aureus | Effective against Gram-positive bacteria |

| Escherichia coli | Effective against Gram-negative bacteria |

- Anticancer Potential : Research has shown that this compound can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies reported IC50 values indicating potent activity against breast cancer cells.

Medicine

The therapeutic potential of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is under investigation:

- Drug Development : Its unique structure makes it a candidate for developing new drugs targeting various diseases. Ongoing studies focus on its role as a potential therapeutic agent in cancer treatment and other conditions.

Case Studies

- Antimicrobial Activity Study :

- A study assessed the antimicrobial effectiveness of various derivatives of the compound against common pathogens. Results indicated that certain modifications to the molecule enhanced its activity significantly.

- Anticancer Mechanism Investigation :

- In vitro studies highlighted the compound's ability to induce apoptosis in breast cancer cells. The research noted specific pathways activated by the compound that led to reduced cell viability.

Q & A

What are the optimal synthetic routes for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis involves reacting a triazine precursor with a urea-linked aromatic moiety under controlled conditions. Key steps include:

- Starting materials : Use 1-(2-(trifluoromethyl)phenyl)urea derivatives and functionalized triazine cores (e.g., 4,6-bis(dimethylamino)-1,3,5-triazine).

- Reaction conditions : Conduct reactions in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Add bases like 2,4,6-collidine to neutralize acidic byproducts and improve reaction efficiency .

- Purification : Employ silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate 90:10 to 60:40) to isolate the product. Yield optimization (~63%) is achievable by controlling reagent stoichiometry (1.05 eq base) and reaction time (2 hours at room temperature) .

Which spectroscopic and chromatographic methods are most effective for characterizing the compound, and how should data inconsistencies be resolved?

Basic Research Question

Characterization techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic and methyl protons; ¹³C NMR confirms carbonyl and triazine carbons; ¹⁹F NMR validates trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- UV/Vis and Fluorescence Spectroscopy : Assess electronic transitions and photophysical properties.

Resolving inconsistencies : Cross-validate data across techniques (e.g., HRMS vs. NMR). If discrepancies arise, check sample purity via thin-layer chromatography (TLC) or repeat analyses under standardized conditions (e.g., solvent degassing, calibrated instruments) .

How does the electronic environment of the triazine core influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The triazine core’s dimethylamino groups act as strong electron donors, reducing electrophilicity at the C2 position. This impacts reactivity:

- Nucleophilic substitution : Electron-donating groups (e.g., –N(CH₃)₂) decrease susceptibility to nucleophilic attack compared to electron-withdrawing analogs (e.g., –Cl).

- Comparative analysis : Triazines with methoxy or chloro substituents (e.g., cinosulfuron in ) exhibit higher reactivity due to reduced electron density .

- Experimental validation : Use kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) or computational modeling (DFT) to quantify electronic effects .

What strategies can be employed to resolve contradictions in biological activity data across different assay systems for this compound?

Advanced Research Question

Approaches include :

- Assay standardization : Normalize variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration).

- Dose-response curves : Compare EC₅₀ values under identical conditions.

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell viability (MTT) or apoptosis (Annexin V) assays. For example, highlights urea derivatives with variable activity in herbicidal vs. anticancer contexts, necessitating mechanistic studies (e.g., target binding affinity) .

How can computational modeling predict the compound's binding affinity to target proteins, and what are the limitations of these models?

Advanced Research Question

Methodology :

- Molecular docking : Use software (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the urea moiety and active-site residues.

- Molecular dynamics (MD) : Assess binding stability over time (e.g., RMSD < 2 Å).

Limitations : - Force field inaccuracies : Poor parametrization of trifluoromethyl groups may skew results.

- Solvation effects : Explicit solvent models improve accuracy but require high computational resources.

Reference for structural analogs with validated docking results .

What experimental designs are suitable for investigating the compound's stability under various pH and temperature conditions?

Advanced Research Question

Design parameters :

- Accelerated stability testing : Expose the compound to pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C) for 1–4 weeks.

- Analytical monitoring : Use HPLC with UV detection (e.g., 254 nm) to quantify degradation products.

- Mitigation strategies : Optimize storage at 4°C in amber vials under inert gas ( recommends avoiding moisture and light) . ’s aqueous formulation study provides insights into excipient compatibility .

How do structural modifications at the urea linkage impact the compound's pharmacokinetic properties, and what in vitro assays are critical for evaluation?

Advanced Research Question

Modification strategies :

- Urea substituents : Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.

- Assays :

- Caco-2 permeability : Predict intestinal absorption.

- Microsomal stability : Assess metabolic degradation (e.g., human liver microsomes).

- Plasma protein binding : Use equilibrium dialysis.

highlights pyrimidine-urea analogs with improved bioavailability via methyl group substitutions .

What methodologies are recommended for analyzing potential degradation products during long-term storage, and how can their formation be mitigated?

Advanced Research Question

Analytical methods :

- LC-MS/MS : Identify degradation products via molecular ion and fragmentation patterns.

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

Mitigation : Use lyophilization for hygroscopic compounds or encapsulate in cyclodextrins ( emphasizes avoiding prolonged storage and oxidative conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.